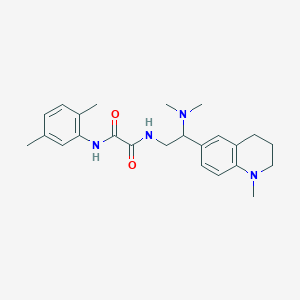
N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide is a useful research compound. Its molecular formula is C24H32N4O2 and its molecular weight is 408.546. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Applications
Recent studies have highlighted the potential of compounds structurally related to N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide in cancer treatment. For instance, Ruchelman et al. (2004) examined the effects of similar compounds, notably 11H-Isoquino[4,3-c]cinnolin-12-ones, as novel anticancer agents targeting topoisomerase I with potent cytotoxic activity. The study demonstrated that various substituents on these compounds, including dimethylaminoethyl groups, significantly influenced their anticancer activity. These compounds showed promising results in vivo against non-estrogen responsive breast tumor cell lines when administered orally or by injection (Ruchelman et al., 2004).
Sleep-Wake Modulation
Dugovic et al. (2009) explored compounds with structural similarities to this compound in the context of sleep-wake modulation. They investigated the role of orexin-1 and orexin-2 receptors in sleep regulation using selective antagonists. These compounds, including one with a dimethylaminoethyl group, demonstrated the ability to modulate sleep patterns in rats, indicating their potential application in sleep disorders (Dugovic et al., 2009).
Spectroscopic and Photophysical Studies
A study by Bakalska et al. (2017) on styrylquinolinium dyes, which are structurally related to this compound, provided insights into their spectroscopic and photophysical properties. These compounds, possessing a dimethylamino group, displayed interesting characteristics like solvatochromism and fluorescence, suggesting their potential use in various spectroscopic applications (Bakalska et al., 2017).
Myorelaxant Activity
Gündüz et al. (2008) synthesized and tested compounds, including derivatives of hexahydroquinoline, for myorelaxant activity. These compounds, structurally similar to this compound, exhibited potential as myorelaxants, indicating their applicability in treating muscle-related conditions (Gündüz et al., 2008).
Antiviral Activity
A study by Ivashchenko et al. (2014) investigated the synthesis of ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates and their derivatives, including arbidol analogs, for antiviral activity. Although the specific structure of this compound was not directly examined, related compounds were found to exhibit activity against influenza and other viruses, suggesting potential antiviral applications (Ivashchenko et al., 2014).
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(2,5-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2/c1-16-8-9-17(2)20(13-16)26-24(30)23(29)25-15-22(27(3)4)19-10-11-21-18(14-19)7-6-12-28(21)5/h8-11,13-14,22H,6-7,12,15H2,1-5H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQLGAZNESACHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(Tert-butyl)-1-[(2-chlorophenyl)methyl]-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2724091.png)
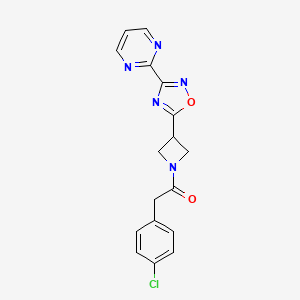
![1,3-dimethyl-5-((4-methylbenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2724093.png)
![N-{4-[5-(5-chlorofuran-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2724097.png)
![6-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2724099.png)
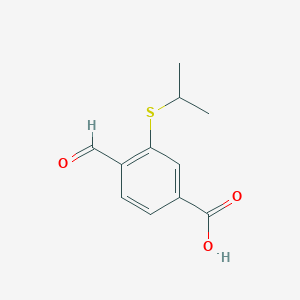

![N-[[2-(3,3,3-trifluoropropoxy)phenyl]methyl]ethanamine](/img/structure/B2724104.png)
![5-({[(4-Chlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2724105.png)

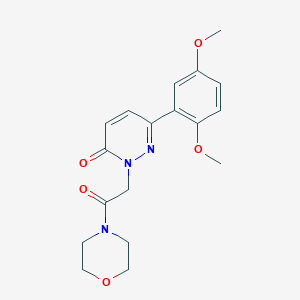
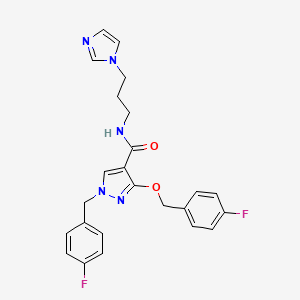
![2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2724109.png)
![6-Ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B2724110.png)
